molecular formula C12H26N2 B3120473 1-Heptylpiperidin-4-amine CAS No. 264229-49-4

1-Heptylpiperidin-4-amine

Cat. No. B3120473
CAS RN: 264229-49-4
M. Wt: 198.35 g/mol
InChI Key: DLMGWASIYHDLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptylpiperidin-4-amine, also known as N-Heptyl-4-piperidinamine, is a chemical compound that falls under the class of piperidine derivatives . It has the molecular formula C12H26N2 .


Molecular Structure Analysis

The molecular structure of 1-Heptylpiperidin-4-amine consists of a piperidine ring with a heptyl (seven carbon) chain attached . The molecular weight is 198.35 g/mol.


Chemical Reactions Analysis

Piperidine derivatives, including 1-Heptylpiperidin-4-amine, are known to be important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as 1-Heptylpiperidin-4-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been utilized in various therapeutic applications .

Anticancer Applications

Piperidine derivatives have been used as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication .

Antimalarial Applications

The antimalarial activity of piperidine derivatives has been explored in scientific research . These compounds have shown potential in inhibiting the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They have shown potential in lowering blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have been used in the treatment of Alzheimer’s disease and various psychiatric disorders . They have shown potential in improving cognitive function and managing symptoms of psychiatric disorders .

Mechanism of Action

Target of Action

1-Heptylpiperidin-4-amine is a piperidine derivative . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

Piperidine derivatives, in general, are known to interact with various biological targets to exert their effects . For instance, some piperidine derivatives act as inhibitors of dipeptidyl peptidase 4 (DPP-4), affecting glycemia through several mechanisms, including enhancement of glucose-dependent insulin secretion, slowed gastric emptying, and reduction of postprandial glucagon and food intake .

Biochemical Pathways

Piperidine derivatives, in general, are known to interact with various biochemical pathways depending on their specific targets . For instance, DPP-4 inhibitors, a class of piperidine derivatives, are known to affect the glucagon-like peptide 1 (GLP-1) pathway .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Piperidine derivatives, in general, are known to exert various effects at the molecular and cellular levels depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, light, pH, and the presence of other substances.

properties

IUPAC Name

1-heptylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-6-9-14-10-7-12(13)8-11-14/h12H,2-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMGWASIYHDLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Heptylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-Heptylpiperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-Heptylpiperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-Heptylpiperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-Heptylpiperidin-4-amine
Reactant of Route 6
1-Heptylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.